molecular formula C16H17NO2 B5806628 2-(4-ethylphenoxy)-N-phenylacetamide

2-(4-ethylphenoxy)-N-phenylacetamide

Cat. No.: B5806628
M. Wt: 255.31 g/mol
InChI Key: CWTLCFRGBXNQCV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-phenylacetamide is an organic compound characterized by the presence of an ethylphenoxy group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenoxy)-N-phenylacetamide typically involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with aniline to yield the final product, this compound. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: 2-(4-Ethylphenoxy)acetic acid.

    Reduction: 2-(4-Ethylphenoxy)-N-phenylethylamine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the biological context, but common targets include enzymes involved in inflammatory processes or microbial cell wall synthesis .

Comparison with Similar Compounds

Comparison: 2-(4-Ethylphenoxy)-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTLCFRGBXNQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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